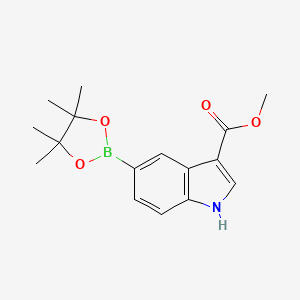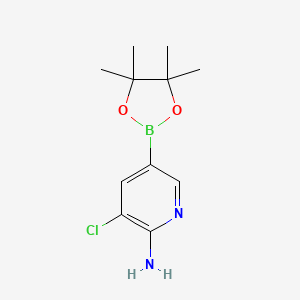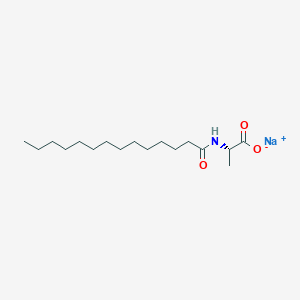
Sodium (S)-2-tetradecanamidopropanoate
Übersicht
Beschreibung
Sodium (S)-2-tetradecanamidopropanoate, also known as S2-TAP, is an organosulfur compound that is used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a molecular formula of C14H29NO3S. It is soluble in water and has a melting point of 73-75°C. S2-TAP is a highly reactive compound and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Clinical Uses in Dermatology
Sodium tetradecyl sulfate (STS) has shown efficacy in treating various dermatological conditions. It has been effective in treating varicose veins, telangiectasias, hemangiomas, and other skin-related issues. The application of STS in dermatology, despite its primary use for varicose veins, has expanded to include a range of skin conditions due to its simplicity, low cost, and versatility in dealing with anatomical intricacies (Jenkinson, Wilmas, & Silapunt, 2017).
Enhancing Drug Solubility
Sodium benzoate, a hydrotropic agent, has been used to enhance the solubility of poorly water-soluble drugs, improving their analysis and application. This approach offers a safer and more cost-effective alternative to traditional methods involving organic solvents, proving useful for drugs like ibuprofen and naproxen (Maheshwari, Chaturvedi, & Jain, 2007).
Treatment of Hemangiomas and Other Conditions
STS has been employed in treating difficult hemangiomas and related conditions. Its use in various medical scenarios, such as eyelid and lip lesions and Klippel-Trenaunay syndrome, demonstrates its versatility and effectiveness as a treatment option in specific medical conditions (Woods, 1987).
Investigating Optoelectronic Properties in Solar Cells
In the field of renewable energy, sodium treatments have been used to enhance the performance of kesterite thin film solar cells. Research on sodium's influence on the electronic properties of these cells, independent of its impact on morphology, has provided valuable insights into the development of more efficient solar cell technologies (Andres et al., 2018).
Assessing Cytotoxicity and Bactericidal Effectiveness
Sodium hypochlorite's cytotoxic mechanisms and its effectiveness as an antibacterial agent have been studied, providing crucial information on its therapeutic efficacy and potential risks in tissue damage, which is important for understanding its impact on wound healing (Hidalgo, Bartolome, & Domínguez, 2002).
Eigenschaften
IUPAC Name |
sodium;(2S)-2-(tetradecanoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRYTSOOWAFQV-RSAXXLAASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-2-tetradecanamidopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



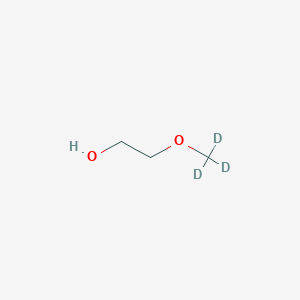
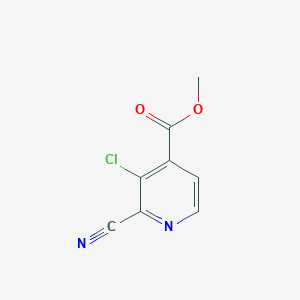
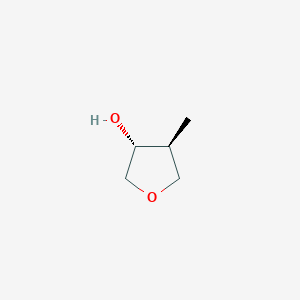
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)



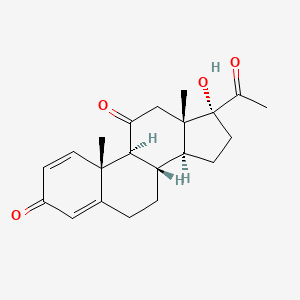
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)
